molecular formula C9H12ClNO3 B15296391 4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride

4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride

Cat. No.: B15296391
M. Wt: 217.65 g/mol
InChI Key: DNLZVTQJQUEWRZ-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of benzoic acid, featuring an amino and hydroxyethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride is unique due to the presence of both amino and hydroxyethyl groups on the benzene ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-5-8(11)6-1-3-7(4-2-6)9(12)13;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m1./s1

InChI Key

DNLZVTQJQUEWRZ-DDWIOCJRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)O)C(=O)O.Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)O)C(=O)O.Cl

Origin of Product

United States

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